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Abstract
This technical guide provides an in-depth analysis of the core spectroscopic data essential for

the characterization of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate (Boc-protected 4-

hydroxybenzylamine, CAS No. 149505-94-2). As a pivotal intermediate in medicinal chemistry

and organic synthesis, unambiguous structural confirmation and purity assessment are

paramount. This document, designed for researchers, scientists, and drug development

professionals, details the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H

and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this

molecule. We synthesize predictive data based on established chemical principles and

analogous structures to offer a definitive analytical fingerprint. The guide includes detailed

experimental protocols, data interpretation tables, and mechanistic diagrams to create a self-

validating framework for analysis.
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Introduction: The Role and Structure of a Versatile
Building Block
Boc-protected 4-hydroxybenzylamine serves as a critical bifunctional building block. The

presence of a nucleophilic phenolic hydroxyl group and a protected amine allows for selective,

stepwise synthetic transformations, making it a valuable precursor for complex molecular

architectures. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under

a wide range of reaction conditions and its facile removal under mild acidic conditions.

Accurate characterization is the bedrock of chemical synthesis. It validates the successful

installation of the Boc group, confirms isomeric purity, and ensures the absence of residual

starting materials or byproducts. This guide establishes the spectroscopic benchmarks for this

validation.

The molecular structure of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate is presented below.

Caption: Molecular structure of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate.

Proton (¹H) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides the most detailed information regarding the electronic

environment and connectivity of protons in a molecule. For Boc-protected 4-

hydroxybenzylamine, it serves to confirm the presence and relative positions of all key

functional groups.

Experimental Protocol: Data Acquisition
A high-resolution spectrum can be obtained using the following standardized procedure.

Sample Preparation: Weigh approximately 5-10 mg of the purified sample and dissolve it in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

DMSO-d₆ is often preferred as it can help in resolving both the N-H and O-H protons as

distinct, albeit broad, signals.

Instrument Setup: Utilize a ≥400 MHz NMR spectrometer.
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Data Acquisition: Acquire the spectrum at a standard temperature of 298 K (25 °C). A

sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phasing, and

baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g.,

DMSO-d₆ at 2.50 ppm) or tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Analysis: Integrate all signals to determine the relative proton count for each resonance.

Analyze chemical shifts and coupling patterns to assign each signal to its corresponding

proton(s).

Predicted ¹H NMR Spectrum and Interpretation
Disclaimer: The following data is a prediction based on established chemical shift principles

and analysis of structurally similar compounds, as direct experimental data was not available in

the cited literature.

The predicted spectrum is characterized by five key regions corresponding to the tert-butyl,

methylene, aromatic, carbamate N-H, and phenolic O-H protons.
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Proton Label

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment

H-a ~1.40 Singlet (s) 9H
tert-Butyl group, -

C(CH₃)₃

H-b ~4.12 Doublet (d) 2H
Methylene group,

-CH₂-

H-c ~6.75 Doublet (d) 2H
Aromatic, ortho

to -OH

H-d ~7.15 Doublet (d) 2H
Aromatic, ortho

to -CH₂-

H-e ~7.30
Triplet (t) / Broad

(br)
1H Carbamate, -NH-

H-f ~9.25
Singlet (s), Broad

(br)
1H Phenolic, -OH

Note: Predictions are for a DMSO-d₆ solvent. The N-H and O-H shifts are highly variable and

depend on concentration and solvent.

Causality Behind Assignments:

H-a (tert-Butyl): The nine equivalent protons of the tert-butyl group are magnetically shielded

and do not couple with other protons, resulting in a large, sharp singlet in the upfield region

(~1.40 ppm). This signal is the most unambiguous indicator of a successful Boc protection.

H-c & H-d (Aromatic): The 1,4-disubstitution pattern on the benzene ring creates a classic

AA'BB' system, which typically resolves as two distinct doublets. The protons ortho to the

electron-donating hydroxyl group (H-c) are shielded and appear further upfield (~6.75 ppm).

The protons ortho to the slightly withdrawing methylene-carbamate group (H-d) are

comparatively deshielded and appear further downfield (~7.15 ppm). The coupling constant

between these adjacent protons (Jortho) is typically in the range of 8-9 Hz.
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H-b (Methylene): These benzylic protons are adjacent to the nitrogen atom and are

deshielded, appearing around 4.12 ppm. They are expected to couple with the adjacent N-H

proton, resulting in a doublet. This coupling can sometimes be broadened or disappear upon

D₂O exchange.

H-e (Carbamate N-H): The carbamate proton signal is often broad due to quadrupolar

relaxation from the adjacent nitrogen atom and its exchangeable nature. In DMSO, it

typically appears as a triplet due to coupling with the adjacent methylene protons.

H-f (Phenolic O-H): The phenolic proton is acidic and its chemical shift is highly dependent

on solvent, temperature, and concentration. It typically appears as a broad singlet. Its identity

can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to

disappear due to proton-deuterium exchange.

Carbon (¹³C) Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of non-equivalent carbon

atoms and information about their chemical environment (hybridization, attached functional

groups).

Experimental Protocol: Data Acquisition
The methodology is similar to that for ¹H NMR, with specific adjustments for the ¹³C nucleus.

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

Instrument Setup: Utilize a ≥100 MHz (for ¹³C) NMR spectrometer.

Data Acquisition: A standard proton-decoupled experiment is performed to produce a

spectrum with singlets for each unique carbon atom. A sufficient number of scans and a

suitable relaxation delay (e.g., 2 seconds) are crucial for quantitative accuracy, especially for

quaternary carbons.

Data Processing & Analysis: Process and calibrate the spectrum as described for ¹H NMR.

The CDCl₃ solvent peak at 77.16 ppm or DMSO-d₆ at 39.52 ppm are common references.
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Predicted ¹³C NMR Spectrum and Interpretation
Disclaimer: The following data is a prediction based on established chemical shift principles

and analysis of structurally similar compounds, including 4-(aminomethyl)phenol.[1]

The structure contains 8 unique carbon environments, which will give rise to 8 distinct signals in

the proton-decoupled spectrum.

Carbon Label
Predicted Chemical Shift (δ,

ppm)
Assignment

C-a ~28.3 tert-Butyl methyls, -C(CH₃)₃

C-b ~44.5 Methylene, -CH₂-

C-c ~77.8 tert-Butyl quaternary, -C(CH₃)₃

C-d ~115.1
Aromatic, ortho to -OH (C-3, C-

5)

C-e ~129.0
Aromatic, ortho to -CH₂- (C-2,

C-6)

C-f ~129.5 Aromatic, ipso to -CH₂- (C-4)

C-g ~155.8 Carbamate carbonyl, -C=O

C-h ~156.1 Aromatic, ipso to -OH (C-1)

Causality Behind Assignments:

Boc Group Carbons (C-a, C-c): The three equivalent methyl carbons (C-a) appear in the

aliphatic region around 28.3 ppm. The quaternary carbon (C-c) to which they are attached is

deshielded by the adjacent oxygen and appears around 77.8 ppm.

Carbonyl Carbon (C-g): The carbamate carbonyl carbon is significantly deshielded due to the

double bond to one oxygen and a single bond to another, placing its signal far downfield at

approximately 155.8 ppm.
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Methylene Carbon (C-b): This sp³-hybridized carbon is attached to the aromatic ring and the

nitrogen atom, placing its resonance at ~44.5 ppm.[1]

Aromatic Carbons (C-d, C-e, C-f, C-h): The chemical shifts are dictated by the substituent

effects. The carbon bearing the strongly electron-donating -OH group (C-h) is the most

deshielded of the aromatic carbons (~156.1 ppm).[1] Conversely, the carbons ortho to the -

OH group (C-d) are the most shielded (~115.1 ppm). The carbons ortho to the -CH₂- group

(C-e) and the carbon to which the methylene group is attached (C-f) appear at intermediate

shifts.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule by measuring the absorption of infrared radiation corresponding to

specific bond vibrations.

Experimental Protocol: Data Acquisition
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated

Total Reflectance (ATR) accessory, which is the most common and convenient method.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing it into a transparent disk.

Data Acquisition: Place the sample on the ATR crystal or the KBr pellet in the spectrometer's

sample holder.

Analysis: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Identify the key

absorption bands and correlate them to the functional groups in the molecule.

Predicted IR Absorption Bands and Interpretation
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Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Type Functional Group

3400 - 3200 Strong, Broad O-H Stretch Phenolic -OH

~3350 Medium, Sharp N-H Stretch Carbamate -NH-

3000 - 2850 Medium C-H Stretch Aliphatic (CH₂, CH₃)

~1690 Strong, Sharp C=O Stretch Carbamate Carbonyl

1610, 1515 Medium C=C Stretch Aromatic Ring

~1520 Medium N-H Bend Carbamate -NH-

~1165 Strong C-O Stretch Carbamate Ester

Interpretation of Key Bands:

O-H and N-H Region (3400-3200 cm⁻¹): The spectrum is expected to be dominated by a

very broad and strong absorption for the hydrogen-bonded phenolic O-H stretch.

Superimposed on this, a sharper, medium-intensity peak around 3350 cm⁻¹ for the N-H

stretch of the carbamate should be visible.[3]

Carbonyl (C=O) Stretch (~1690 cm⁻¹): The most diagnostic feature confirming the presence

of the Boc group is the intense, sharp absorption band for the carbonyl stretch. Its position

around 1690 cm⁻¹ is characteristic of carbamates.

Aromatic C=C Stretches (1610, 1515 cm⁻¹): These absorptions confirm the presence of the

benzene ring.

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of bands, including

the strong C-O stretch of the carbamate ester linkage around 1165 cm⁻¹, which is another

key indicator of the Boc group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain

structural information from its fragmentation pattern upon ionization.
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Experimental Protocol: LC-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

Instrumentation: Use a Liquid Chromatograph (LC) coupled to a mass spectrometer

equipped with an electrospray ionization (ESI) source.

Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., Quadrupole,

Time-of-Flight) will detect the protonated molecule ([M+H]⁺) and other adducts (e.g.,

[M+Na]⁺). Tandem MS (MS/MS) experiments can be performed by selecting the molecular

ion and subjecting it to collision-induced dissociation to observe characteristic fragments.

Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula C₁₂H₁₇NO₃ corresponds to a monoisotopic mass of 223.121 Da.[4] In

ESI-MS, the primary ions observed would be:

[M+H]⁺: m/z 224.128

[M+Na]⁺: m/z 246.110

The fragmentation of Boc-protected amines is highly characteristic and serves as a powerful

diagnostic tool. The major fragmentation pathways involve the cleavage of the Boc group itself.

Predicted m/z Formula of Fragment Interpretation

168.097 [C₈H₁₂NO₂]⁺
Loss of isobutylene (-C₄H₈, 56

Da) from [M+H]⁺

124.076 [C₇H₁₀NO]⁺

Loss of the entire Boc group

as Boc-H (-C₅H₈O₂, 100 Da)

from [M+H]⁺

107.050 [C₇H₇O]⁺
4-Hydroxybenzyl cation

(cleavage of C-N bond)

Key Fragmentation Workflow:
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The primary fragmentation event for Boc-protected compounds under ESI-MS conditions is the

facile loss of neutral isobutylene (56 Da), a stable alkene, from the protonated parent molecule.

This results in a prominent fragment at m/z 168. Further fragmentation can lead to the loss of

CO₂, yielding the protonated 4-hydroxybenzylamine.

[M+H]⁺
m/z = 224.1

[M+H - C₄H₈]⁺
m/z = 168.1

- C₄H₈ (56 Da)
(isobutylene)

[C₇H₇O]⁺
m/z = 107.0

- C₅H₉NO₂ (Boc-amine)

[M+H - C₅H₈O₂]⁺
m/z = 124.1

- CO₂ (44 Da)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for Boc-protected 4-hydroxybenzylamine in

ESI-MS.

Conclusion
The structural integrity of tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate can be

unequivocally confirmed through a multi-technique spectroscopic approach. The definitive

analytical fingerprints are:

¹H NMR: A prominent 9H singlet around 1.40 ppm, a 2H doublet for the benzylic protons, and

two 2H doublets in the aromatic region characteristic of a 1,4-disubstituted ring.

¹³C NMR: Eight distinct carbon signals, including the characteristic carbamate carbonyl

(~156 ppm), the Boc quaternary carbon (~78 ppm), and its methyls (~28 ppm).

IR Spectroscopy: A strong, sharp carbonyl absorption near 1690 cm⁻¹, a broad O-H stretch,

and a medium N-H stretch.

Mass Spectrometry: A molecular ion peak corresponding to [M+H]⁺ at m/z 224.1 and a

dominant fragment ion at m/z 168.1, resulting from the characteristic loss of isobutylene.

This comprehensive dataset provides the necessary benchmarks for researchers to validate

their synthesis, ensure material quality, and proceed with confidence in subsequent stages of

drug discovery and development.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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